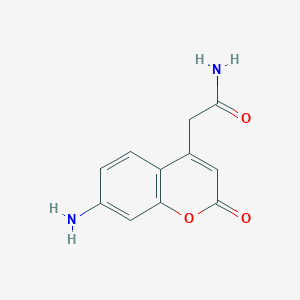

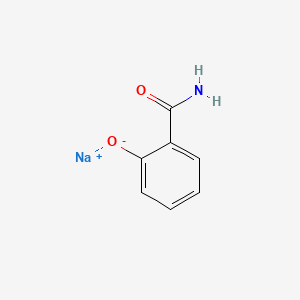

2H-1-Benzopyran-4-acetamide, 7-amino-2-oxo-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

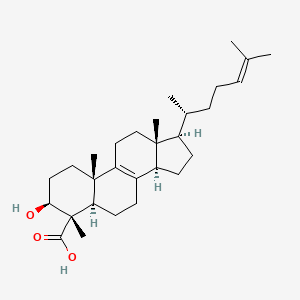

The synthesis of coumarin systems, which include 2H-1-Benzopyran-4-acetamide, 7-amino-2-oxo-, has been a topic of interest for many organic and pharmaceutical chemists . These methods are often carried out under green conditions, such as using green solvents and catalysts .Molecular Structure Analysis

The molecular structure of 2H-1-Benzopyran-4-acetamide, 7-amino-2-oxo- can be represented by the molecular formula C11H10N2O3. More detailed structural information, such as a 2D or 3D molecular structure, may be available from specialized chemical databases .Physical And Chemical Properties Analysis

The physical and chemical properties of 2H-1-Benzopyran-4-acetamide, 7-amino-2-oxo- include a molecular weight of 218.21 g/mol. Additional properties such as melting point, boiling point, and density may be available from specialized chemical databases .Scientific Research Applications

Potential Therapeutic Applications

- Cardiovascular Therapeutics : The benzopyran-based compound is identified as a potential potassium-channel opener with cardiovascular therapeutic activities, which may have significant implications for heart health and disease treatment (Yoon, Yoo, & Shin, 1998).

- Antifilarial Activity : Synthesized benzopyran derivatives have shown promising antifilarial activity, indicating potential use in treating diseases caused by filarial parasites (Katiyar et al., 2003).

Chemical Synthesis and Reactivity

- Reactivity Studies : The reactivity of benzopyran derivatives has been studied in depth, providing insights into their potential applications in various chemical syntheses (El-Kafrawy et al., 1990).

Molecular and Crystal Structure Analysis

- Crystal Structure Insights : The molecular and crystal structure of benzopyran derivatives has been extensively analyzed, contributing to a deeper understanding of their physical and chemical properties (Sebhaoui et al., 2020).

Biological Activity and Pharmacology

- Antimicrobial Activity : Benzopyran derivatives have been shown to exhibit significant antimicrobial activity, which could be utilized in the development of new antibiotics and antifungal agents (Mulwad & Shirodkar, 2003).

Photocleavage and Bioconjugate Studies

- Photocleavage Properties : The photocleavage properties of benzopyran derivatives have been explored, suggesting applications in the development of light-sensitive protecting groups for neurotransmitter amino acids (Soares, Costa, & Gonçalves, 2010).

Drug Discovery and Development

- Cancer Cell Invasion and Metastasis : Some benzopyran derivatives have been identified as potentially effective in reducing the invasive behavior of cancer cells, offering a new approach to cancer treatment (Kempen et al., 2008).

properties

IUPAC Name |

2-(7-amino-2-oxochromen-4-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c12-7-1-2-8-6(3-10(13)14)4-11(15)16-9(8)5-7/h1-2,4-5H,3,12H2,(H2,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTQCWVJNMKBKFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)OC(=O)C=C2CC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90627422 |

Source

|

| Record name | 2-(7-Amino-2-oxo-2H-1-benzopyran-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2H-1-Benzopyran-4-acetamide, 7-amino-2-oxo- | |

CAS RN |

296236-23-2 |

Source

|

| Record name | 2-(7-Amino-2-oxo-2H-1-benzopyran-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S,9S,10S)-9-methoxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-one](/img/structure/B1260162.png)

![(6R,7S)-7-[[2-[2-(aminomethyl)phenyl]-1-oxoethyl]amino]-3-[[[1-(carboxymethyl)-5-tetrazolyl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1260169.png)

![4-[(4,5-Diphenyl-2-oxazolyl)thio]-1-(4-nitrophenyl)butane-1,3-diol](/img/structure/B1260181.png)

![[(4R,5R)-5-(2-azidophenyl)-4-[(2-azidophenyl)methyl]-2-[4-(3-hydroxypropoxy)phenyl]-5H-oxazol-4-yl]-(1-piperidinyl)methanone](/img/structure/B1260182.png)